molecular formula C29H48N2O15 B609596 Acid-apeg8-acid n-c3-maleimide CAS No. 2100306-52-1

Acid-apeg8-acid n-c3-maleimide

Cat. No. B609596
M. Wt: 664.7
InChI Key: FBUVDGNGWRGLFH-UHFFFAOYSA-N
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Description

“Acid-apeg8-acid n-c3-maleimide” is a compound that seems to be related to maleimides . Maleimides are chemical compounds that are important building blocks in organic synthesis . They are derivatives of maleic acid and imide, and they can react with sulfhydryl groups . The compound “Acid-apeg8-acid n-c3-maleimide” has a molecular weight of 664.70 .


Synthesis Analysis

The synthesis of maleimides and their derivatives often involves the treatment of maleic anhydride with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions .


Chemical Reactions Analysis

Maleimides are known to react with thiols via a Michael addition reaction . In a one-pot thiol–amine bioconjugation to maleimides, aminothiomaleimides can be generated extremely efficiently .

Scientific Research Applications

Biological Activity

  • Field : Biochemistry
  • Application : Maleimide derivatives are known to exhibit various types of biological activity. They have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms .
  • Methods : The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .
  • Results : Disruptions in cellular signaling cascades may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .

Synthesis of Substituted N-phenylmaleimides

  • Field : Organic Chemistry
  • Application : Substituted N-phenylmaleimides are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .
  • Methods : The synthesis described produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .
  • Results : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Hydrogel Applications

  • Field : Regenerative Medicine and Tissue Engineering
  • Application : Hydrogels have played a significant role in many applications of regenerative medicine and tissue engineering due to their versatile properties in realizing design and functional requirements .

Synthesis of 3,4-Disubstituted Maleimides

  • Field : Organic Chemistry
  • Application : This review is devoted to methods for the synthesis of 3,4-disubstituted maleimides – compounds that often show pronounced biological activity .
  • Methods : The review offers a classification of synthetic methods, presents a comparative analysis of various approaches while describing their advantages and drawbacks .
  • Results : The areas of practical applications are indicated for several 3,4-disubstituted maleimide derivatives in the role of pharmaceutical agents or reactive dyes .

Thiol Modification and Detection

  • Field : Biochemistry
  • Application : Maleimides are excellent reagents for thiol-selective modification, quantitation, and analysis .
  • Methods : In this reaction, the thiol is added across the double bond of the maleimide to yield a thioether .
  • Results : Applications of these fluorescent and chromophoric analogs of N-ethylmaleimide (NEM) strongly overlap those of iodoacetamides .

Nanoparticle Surface Engineering

  • Field : Nanomedicine
  • Application : Maleimide-based nanoparticle surface engineering protocol is a platform technology that permits controlled covalent attachment of a variety of thiol-containing (bio)molecules to enable rational designing of nanomaterials with precise cellular interactions .

Safety And Hazards

Maleimides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUVDGNGWRGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105139
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG4-acid)

CAS RN

2100306-52-1
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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